2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a formamido group, and a cyclooctathiophene core
Preparation Methods
The synthesis of 2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the formation of a Schiff base followed by reduction to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The formamido group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include:
2-[(4-methoxyphenyl)formamido]acetic acid: Shares the methoxyphenyl and formamido groups but differs in the core structure.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group but lacks the thiophene core. The uniqueness of 2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE lies in its combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C20H23N3O3S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H23N3O3S2/c1-26-13-10-8-12(9-11-13)18(25)22-20(27)23-19-16(17(21)24)14-6-4-2-3-5-7-15(14)28-19/h8-11H,2-7H2,1H3,(H2,21,24)(H2,22,23,25,27) |
InChI Key |
MNNTUYPSDPBFME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)N |
Origin of Product |
United States |
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